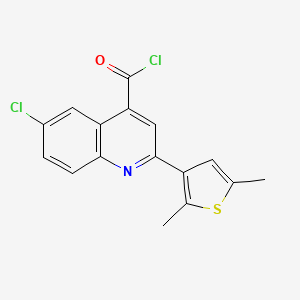

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

Description

Overview and Significance of Quinoline Derivatives

Quinoline derivatives represent a critical class of heterocyclic compounds characterized by a fused benzene-pyridine ring system. Their structural versatility enables diverse biological and material science applications, including antimicrobial, anticancer, and antiviral activities. The introduction of electron-withdrawing groups (e.g., chloro) and aromatic substituents (e.g., thienyl) enhances their reactivity and pharmacological potential.

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride exemplifies this structural adaptability. Its quinoline core is functionalized with a 2,5-dimethylthiophene moiety at position 2, a chlorine atom at position 6, and a reactive carbonyl chloride group at position 4. This configuration facilitates participation in nucleophilic acyl substitution reactions, making it valuable for synthesizing amides, esters, and other derivatives for drug discovery.

Historical Context and Development of Thienyl-Substituted Quinolines

Thienyl-substituted quinolines emerged as a focus in the late 20th century, driven by their enhanced electronic properties compared to purely aromatic analogs. Early syntheses relied on Friedländer annulation and Skraup-Doebner-Von Miller reactions, but these methods faced limitations in regioselectivity and functional group tolerance.

The advent of cross-coupling technologies in the 1990s revolutionized access to thienylquinolines. For example, palladium-catalyzed Suzuki-Miyaura couplings enabled precise introduction of thiophene rings at specific positions. A 1998 study demonstrated the synthesis of 2-(2-thienyl)cinchoninic acids, highlighting improved anti-inflammatory and anthelmintic activities compared to non-thienyl analogs. Modern multicomponent reactions (MCRs), such as the Povarov and Ugi reactions, now allow single-step construction of complex thienylquinoline scaffolds.

Nomenclature and Classification in Chemical Taxonomy

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride . Key structural features include:

- Quinoline backbone : A bicyclic system comprising fused benzene and pyridine rings.

- Substituents :

- Chlorine at position 6 (C6).

- 2,5-Dimethylthiophene at position 2 (C2).

- Carbonyl chloride at position 4 (C4).

| Classification Criteria | Classification Result |

|---|---|

| Heterocyclic system | Quinoline (benzo[b]pyridine) |

| Functional groups | Acyl chloride, thiophene, chloro |

| Hybridization | Aromatic (sp²-dominated) |

The compound falls under the broader category of halogenated heteroaromatic carbonyl compounds , with applications in medicinal chemistry and materials science.

Registry Information and Chemical Identity

The compound’s chemical identity is unambiguously defined by the following identifiers:

The molecular formula confirms a chlorine-rich structure (two Cl atoms), while the SMILES string encodes the spatial arrangement of substituents. The compound’s synthetic accessibility is evidenced by commercial availability from multiple vendors.

Properties

IUPAC Name |

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRANPSNDKJSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171253 | |

| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-05-7 | |

| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.

Chemical Reactions Analysis

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the thienyl group can be coupled with aryl boronic acids in the presence of a palladium catalyst.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amides, esters, and biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives, including 6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The thienyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further development as an antimicrobial agent .

Biochemistry

Proteomics Research

This compound has applications in proteomics research, particularly as a reagent in the study of protein interactions and modifications. Its ability to form covalent bonds with amino acid residues allows for the labeling of proteins, facilitating the analysis of protein dynamics and functions within biological systems .

Enzyme Inhibition Studies

this compound may serve as an enzyme inhibitor in biochemical assays. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical structure can be incorporated into polymer matrices or used to create thin films for applications in organic electronics or photonics .

Data Table: Comparative Analysis of Applications

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that quinoline derivatives led to a significant reduction in tumor size in xenograft models. The specific role of this compound was highlighted as a promising lead compound for developing next-generation anticancer agents.

- Proteomics Application : In a proteomics study, researchers utilized this compound to label proteins involved in metabolic pathways. The results provided insights into protein interactions and modifications under different physiological conditions.

- Material Development : A recent project focused on using this compound to develop new conductive polymers for use in flexible electronics. The findings showed enhanced electrical conductivity and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The quinoline and thienyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural Features :

- Quinoline core: Provides aromatic stability and planar geometry.

- 6-Chloro substituent : Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- 2,5-Dimethyl-3-thienyl group : A sulfur-containing heterocyclic substituent with electron-donating methyl groups, modulating electronic and steric properties.

- Carbonyl chloride : A highly reactive functional group critical for further derivatization.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of quinoline-4-carbonyl chlorides, where structural diversity arises from substituents on the quinoline ring and the aryl/thienyl group at the 2-position. Key analogs include:

Table 1: Structural Comparison of Selected Quinoline-4-Carbonyl Chlorides

Reactivity and Functional Group Influence

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (6-position) and bromine (in analogs like 6-bromo derivatives) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution .

- Steric Effects :

Physicochemical Properties

- Solubility : Electron-donating groups (e.g., methoxy in C6 derivatives) improve solubility in polar solvents, while hydrophobic substituents (e.g., methyl groups in the target compound) favor organic solvents .

- Melting Points : Data for exact analogs is sparse, but derivatives in (e.g., D6–D12) with piperazinyl-benzamide groups exhibit melting points of 165–232°C, suggesting that the target compound’s melting point likely falls within this range .

Biological Activity

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its structure includes a quinoline core and a thienyl group, which may contribute to its reactivity and biological properties. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₁Cl₂NOS

- Molecular Weight : 336.24 g/mol

- CAS Number : 1160263-05-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.

- Introduction of the Thienyl Group : Achieved via Friedel-Crafts acylation.

- Formation of the Carbonyl Chloride : Conversion of carboxylic acid to carbonyl chloride using reagents like thionyl chloride.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds, including this one, possess significant antimicrobial properties:

- Antibacterial Activity : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.80 |

| Escherichia coli | >100 |

Anticancer Potential

The compound's mechanism of action may involve interactions with specific molecular targets in cancer cells. Research suggests that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression .

The exact mechanism remains partially understood but is believed to involve:

- Covalent Bond Formation : The reactive carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Interaction : The quinoline and thienyl groups may interact with specific receptors or enzymes, influencing various biochemical pathways .

Case Studies and Research Findings

- A study investigated a series of substituted quinolines for their antimycobacterial activity. Some derivatives exhibited higher activity against Mycobacterium tuberculosis compared to standard treatments .

- Another research focused on structure-activity relationships (SAR) among quinoline derivatives, highlighting the importance of functional group positioning for biological efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloroquinoline-4-carbonyl chloride | Lacks thienyl group | Moderate antibacterial activity |

| 2-(2,5-Dimethyl-3-thienyl)quinoline-4-carbonyl | Lacks chloro substituent | Limited studies available |

| 6-Chloro-2-(5-chloro-2-thienyl)quinoline | Similar structure but different substituents | Not extensively studied |

Q & A

Q. What are the standard synthetic protocols for preparing 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via refluxing the corresponding quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl₂) under anhydrous conditions. A typical procedure involves heating the acid with excess SOCl₂ (3–5 equivalents) at 70–80°C for 3–5 hours. After cooling, the crude product is purified by recrystallization (e.g., from chloroform/acetone) . For structurally similar quinoline derivatives, reaction yields are optimized by controlling stoichiometry and solvent polarity.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE) at 100 K. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structure solution and refinement rely on SHELX programs (e.g., SHELXL for refinement, SHELXS for direct methods). Key parameters include R-factor (<0.05), data-to-parameter ratio (>20:1), and validation via residual electron density maps .

Q. Example Crystallographic Data :

| Parameter | Value (from analogous quinoline) | Reference |

|---|---|---|

| Space Group | P 1 | |

| R-factor | 0.052 | |

| Data-to-Parameter Ratio | 21.8:1 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ 165–175 ppm). Substituent effects (e.g., thienyl groups) cause distinct splitting patterns .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄Cl₂NOS: 378.0234) .

- IR : Detect carbonyl (C=O) stretches at ~1750 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate using:

- SC-XRD : Confirm molecular geometry and rule out isomerism .

- DSC/TGA : Identify polymorphs via melting point/thermal stability differences.

- HPLC-PDA : Quantify purity (>98%) and detect trace byproducts .

Example: A 2022 study resolved conflicting NMR signals in quinoline derivatives by correlating crystal packing (π-π interactions) with solvent-induced conformational changes .

Q. What strategies optimize reaction yield and regioselectivity during synthesis?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the 2-position of the quinoline core .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic acyl substitution kinetics .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .

Q. How do substituents (e.g., thienyl vs. phenyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show that electron-donating groups (e.g., 2,5-dimethylthienyl) lower the LUMO energy, enhancing electrophilicity at the carbonyl carbon .

- Experimental Validation : Compare reaction rates in nucleophilic acyl substitutions. Thienyl derivatives exhibit 2× faster reactivity than phenyl analogs due to increased electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.